
tert-Butyl (4-(2,2-difluoroacetyl)cyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2,2-difluoroacetyl)cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction proceeds efficiently, yielding the desired carbamate product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the difluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
科学研究应用
Chemistry
In chemistry, tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism and toxicity of carbamates in living organisms.
Medicine
In medicine, tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate has potential applications as a drug intermediate. Its carbamate moiety can be modified to produce pharmacologically active compounds with potential therapeutic benefits.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
作用机制
The mechanism of action of tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. This inhibition occurs through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.
相似化合物的比较
Similar Compounds
Uniqueness
tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to similar compounds.
Conclusion
tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a versatile building block for the synthesis of complex molecules and a useful tool in scientific research.
属性
分子式 |
C13H21F2NO3 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H21F2NO3/c1-13(2,3)19-12(18)16-9-6-4-8(5-7-9)10(17)11(14)15/h8-9,11H,4-7H2,1-3H3,(H,16,18) |
InChI 键 |
HGFFFSOLHIAGSE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


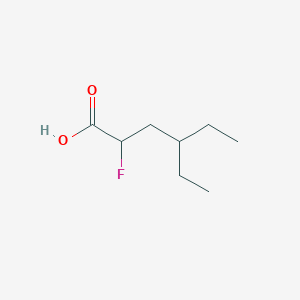
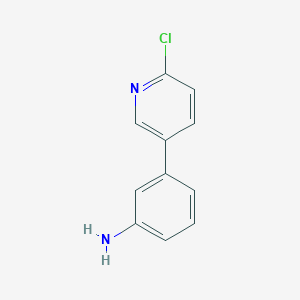
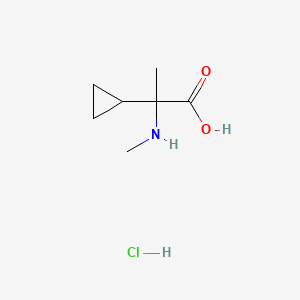
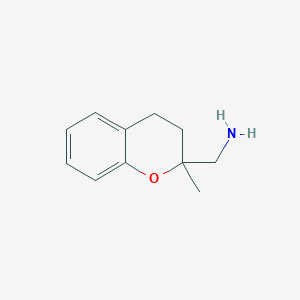
![Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13472435.png)

![3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B13472444.png)
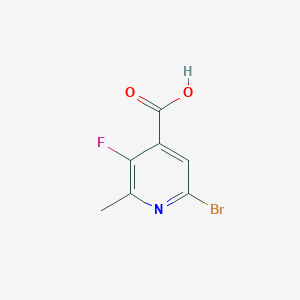

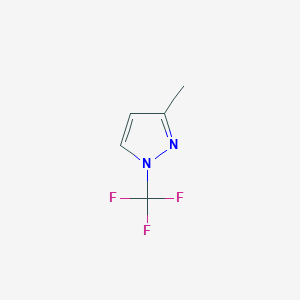
![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)
![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)
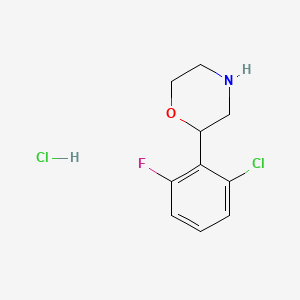
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
